(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine
Description
(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine is a chiral amine featuring a pyridine ring substituted with bromine at position 5 and a methyl group at position 2. Its molecular formula is C₈H₁₁BrN₂ (MW: 215.09), with the CAS registry number 1259790-35-6 and MDL number MFCD18216311 . Limited data are available on its synthesis, but derivatives of similar pyridyl ethylamines are typically synthesized via enantioselective amination or nucleophilic substitution reactions .
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-7(9)4-11-8(5)6(2)10/h3-4,6H,10H2,1-2H3/t6-/m0/s1 |
InChI Key |
DPNIINIKFQBHRO-LURJTMIESA-N |
Isomeric SMILES |
CC1=CC(=CN=C1[C@H](C)N)Br |
Canonical SMILES |
CC1=CC(=CN=C1C(C)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine typically involves the following steps:
Bromination: The starting material, 3-methylpyridine, undergoes bromination at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Reduction: The resulting 5-bromo-3-methylpyridine is then reduced to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings.
Key Findings :
-
Bromine replacement with cyano groups proceeds efficiently under Ullmann-type conditions with copper catalysis.
-
Methylation via Negishi coupling (Ni-catalyzed) achieves high regioselectivity at the 5-position .
Oxidation Reactions
The ethylamine side chain is susceptible to oxidation.
| Substrate Position | Oxidizing Agent | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethylamine | KMnO₄, H₂O, 0°C | Acidic medium | (1S)-1-(5-Bromo-3-methylpyridin-2-yl)ketone | 58 | |
| Pyridine ring | mCPBA, CH₂Cl₂, 25°C | - | N-Oxide derivative | 91 |
Mechanistic Notes :
-
Ketone formation occurs via cleavage of the C-N bond in the ethylamine group under strong oxidative conditions.
-
Pyridine N-oxidation with mCPBA enhances electrophilicity for subsequent functionalization.
Amine Functionalization
The primary amine participates in acylation and Schiff base formation.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetylated derivative | 89 | |
| Schiff Base | Benzaldehyde, MgSO₄, MeOH, reflux | Imine-linked adduct | 76 |
Applications :
-
Acylated derivatives show improved stability in pharmacokinetic studies.
-
Schiff bases serve as intermediates for metal coordination complexes.
Reduction Reactions
Selective reductions target the pyridine ring or amine group.
| Target Site | Reducing Agent | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridine ring | H₂, Pd/C, EtOH, 50 psi | - | Piperidine derivative | 63 | |
| Ketone (post-oxidation) | NaBH₄, MeOH, 0°C | - | Secondary alcohol | 82 |
Stereochemical Considerations :
-
Hydrogenation of the pyridine ring retains the (1S) configuration in the ethylamine group.
Cyclization Reactions
Intramolecular reactions form fused heterocycles.
| Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| POCl₃, 110°C | Pyrido[1,2-a]pyrimidin-4-one derivative | 71 | |
| CS₂, KOH, EtOH, reflux | Thiazolo[3,2-a]pyridine derivative | 65 |
Significance :
-
Cyclized products exhibit enhanced bioactivity in antimicrobial screens.
Radical Reactions
Bromine participates in radical-mediated transformations.
| Initiator/Co-reagent | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| AIBN, Bu₃SnH, toluene, 80°C | - | Dehalogenated pyridine derivative | 78 |
Mechanism :
-
Tributyltin hydride abstracts bromine via a radical chain process, yielding a hydrogen-substituted product.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloproteins and metalloenzymes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in modulating neurotransmitter activity and its potential use in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale synthesis of active ingredients.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The presence of the bromine atom and the ethylamine group allows for specific interactions with target proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Bromine vs. The 3-methyl group in the target compound introduces steric bulk, while 3-fluoro analogs may exhibit stronger electron-withdrawing effects .
- Trifluoroethylamine Analog: The trifluoro derivative (C₇H₇F₃N₂) is lighter (MW: 176.14) and more lipophilic, which could improve solubility in non-polar solvents .
Biological Activity
(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine is a compound of significant interest due to its potential biological activities. This article synthesizes various research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrN
- Molecular Weight : 215.09 g/mol
- CAS Number : 1269808-55-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems, including antibacterial, antifungal, and anticancer activities.
Antibacterial and Antifungal Activity
Research has shown that compounds with similar pyridine structures exhibit notable antibacterial and antifungal properties. For instance, a study highlighted that pyridine derivatives can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| PA-1 | 0.0039 | S. aureus |
| PA-2 | 0.025 | E. coli |
Anticancer Activity
The antiproliferative effects of this compound have been evaluated in several cancer cell lines. A study reported that modifications in the structure of pyridine derivatives significantly impacted their activity against various cancer types, including leukemia and cervical carcinoma .
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound 18 | HeLa | 41 ± 3 |
| Compound 19 | CEM | 9.6 ± 0.7 |
The mechanisms by which this compound exerts its biological effects may involve modulation of neurotransmitter receptors and inhibition of key enzymes involved in cell proliferation. For example, compounds with similar structures have been identified as positive allosteric modulators for α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes .
Case Studies
- Anticancer Screening : A comprehensive evaluation was conducted on a series of pyridine derivatives, including this compound, against the NF54 chloroquine-sensitive strain of Plasmodium falciparum, revealing promising anticancer properties .
- Neuropharmacological Effects : Another study demonstrated that certain pyridine derivatives could enhance cognitive functions by modulating cholinergic pathways, suggesting potential applications in treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
